2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a 4-chlorophenyl group and a triazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone to form the intermediate hydrazone. This intermediate is then subjected to cyclization using a base such as sodium ethoxide in ethanol, leading to the formation of the triazaspiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced triazole derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thione: Shares the triazole-thione structure but lacks the spiro configuration.
4-Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the triazole and spiro structures.
Uniqueness
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione is unique due to its spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H28ClN3S |
---|---|
Molecular Weight |
366.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione |
InChI |
InChI=1S/C19H28ClN3S/c20-16-10-12-17(13-11-16)23-18(24)21-19(22-23)14-8-6-4-2-1-3-5-7-9-15-19/h10-13,22H,1-9,14-15H2,(H,21,24) |
InChI Key |
KBYFMWAEWQPMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.